2-Fluoro-5-(thiophen-3-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H7FOS |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-fluoro-5-thiophen-3-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H |
InChI Key |
RSMBRAMPKXPVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C=O)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a precursor in drug development, particularly targeting antimicrobial and anticancer activities. Derivatives of 2-Fluoro-5-(thiophen-3-yl)benzaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .
Case Study: Antimicrobial Activity
A study synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values as low as 0.313 µg/ml against S. aureus, demonstrating their potential as effective antimicrobial agents .
Material Science
In materials science, this compound is utilized in the development of advanced materials such as polymers and electronic components. Its ability to form stable bonds with other organic compounds makes it suitable for creating functionalized materials with specific electronic properties.
Table 1: Properties of Selected Derivatives
Synthetic Organic Chemistry
As a versatile building block, this compound is employed in various synthetic routes to create complex heterocycles and other biologically active compounds. Its reactivity allows for multiple substitution reactions, making it a valuable intermediate in organic synthesis.
Case Study: Synthesis of Heterocycles
Research has demonstrated that derivatives of this compound can be used to synthesize novel heterocycles with potential biological activities. For example, compounds synthesized using this aldehyde have shown significant activity against cancer cell lines .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The table below compares 2-Fluoro-5-(thiophen-3-yl)benzaldehyde with four analogous compounds, highlighting substituent effects:
Key Findings :
- Thiophene vs.
- Fluorine Position : In 5-Fluoro-3-(thiophen-2-yl)benzoic acid, the fluorine at the 5-position (vs. 2-position in the target compound) alters the electronic distribution, affecting acidity and reactivity .
- Trifluoromethyl vs. Thiophene : The -CF₃ group in 4-Fluoro-3-(trifluoromethyl)benzaldehyde creates a stronger electron-deficient aromatic system, contrasting with the electron-rich thiophene in the target compound. This difference impacts their suitability for specific reactions, such as Friedel-Crafts alkylation or Suzuki couplings .
Physical and Chemical Property Trends
- Volatility: Benzaldehyde derivatives with bulky substituents (e.g., thiophene, iodine) exhibit reduced volatility compared to simpler analogues like benzaldehyde itself, as noted in studies on volatile organic compounds (VOCs) .
- Solubility : The methoxy derivative (2-Fluoro-5-methoxybenzaldehyde) is likely more polar and water-soluble than the thiophene-containing compound due to the -OCH₃ group’s hydrogen-bonding capacity .
- Thermal Stability : Strong electron-withdrawing groups (e.g., -CF₃) enhance thermal stability, whereas electron-rich substituents (e.g., thiophene) may lower decomposition temperatures due to increased reactivity .
Preparation Methods
Bromination of 2-Fluorobenzaldehyde
- Method : Electrophilic bromination of 2-fluorobenzaldehyde using brominating agents such as bromine (Br2), N-bromo-succinimide (NBS), or potassium bromate in the presence of Lewis acids (e.g., anhydrous aluminum trichloride or zinc bromide).
- Solvents : Dichloroethane, concentrated sulfuric acid, glacial acetic acid, or methyl tertiary butyl ether (MTBE) are commonly used.
- Conditions : Reactions typically occur at moderate temperatures (50–90 °C) with stirring and under controlled addition of brominating agents.
- Yields : Reported yields range from 75% to 88% with high purity (97–99% by content).
Representative Reaction Conditions and Yields
| Embodiment | Brominating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | N-bromo-succinimide | AlCl3 (anhydrous) | Concentrated H2SO4 | 60 | 80 | 98 |
| 2 | Bromine | ZnBr2 (anhydrous) | Dichloroethane | 50–90 | 75 | 99 |
| 3 | Potassium bromate | None | 65% Aqueous H2SO4 + MTBE | 90 | 88 | 97 |
| 4 | C5H6Br2N2O2 (DBNBS) | AlCl3 (anhydrous) | Concentrated H2SO4 | 60 | 80 | 98 |
Note: The product is isolated by vacuum distillation at 63–65 °C under 3 mmHg pressure.
This intermediate preparation method is well-documented for its scalability, cost-effectiveness, and relatively mild reaction conditions.
Introduction of the Thiophen-3-yl Group: Cross-Coupling Approaches
Once 2-fluoro-5-bromobenzaldehyde is obtained, the thiophene ring is introduced typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Suzuki Coupling
- Reactants : 2-fluoro-5-bromobenzaldehyde and 3-thiopheneboronic acid or its derivatives.
- Catalysts : Palladium complexes (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
- Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
- Solvents : Mixtures of water and organic solvents like tetrahydrofuran (THF) or toluene.
- Conditions : Heating under reflux or microwave irradiation for several hours.
- Outcome : Formation of 2-fluoro-5-(thiophen-3-yl)benzaldehyde with good yields and high selectivity.
Sonogashira Coupling (for ethynyl derivatives)
- Reactants : 2-fluoro-5-bromobenzaldehyde and ethynyl-substituted thiophenes.
- Catalysts : Pd(PPh3)2Cl2 with copper(I) iodide (CuI) as co-catalyst.
- Base : Triethylamine or diisopropylethylamine.
- Solvent : Triethylamine or other suitable solvents.
- Temperature : Typically room temperature to 60 °C.
- Purification : Column chromatography.
A reported example includes the synthesis of 2-(thiophen-3-ylethynyl)benzaldehyde derivatives via Sonogashira coupling, which can be further functionalized.
Direct Synthesis via Condensation Reactions
Some reports describe condensation reactions of thiophene derivatives with fluorinated benzaldehydes under basic conditions to form related compounds, but these are less common for the specific this compound target.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluoro-5-bromobenzaldehyde synthesis | Electrophilic bromination | 2-fluorobenzaldehyde, Br2/NBS, AlCl3 or ZnBr2, DCE or H2SO4 | 75–88 | Vacuum distillation purification |
| Thiophen-3-yl introduction | Suzuki coupling | Pd catalyst, 3-thiopheneboronic acid, base, solvent | Moderate to high | High regioselectivity and mild conditions |
| Alternative coupling | Sonogashira coupling | Pd catalyst, CuI, ethynyl-thiophene, base | Moderate | For ethynyl derivatives |
Research Findings and Practical Considerations
- The bromination step is critical to ensure regioselectivity at the 5-position without affecting the aldehyde or fluorine substituent.
- Lewis acid catalysts enhance bromination efficiency and selectivity.
- Cross-coupling reactions are well-established, with palladium catalysts enabling smooth thiophene installation.
- Purification by vacuum distillation or chromatography ensures high purity, essential for pharmaceutical or material applications.
- Reaction scalability and cost-effectiveness are supported by the use of readily available reagents and mild conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-(thiophen-3-yl)benzaldehyde with high purity?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 5-bromo-2-fluorobenzaldehyde and thiophen-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize reaction conditions (temperature: 80–100°C, solvent: THF/H₂O) to achieve >90% yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures high purity (>98%). Monitor purity via TLC and HPLC.
- Key Considerations : Control stoichiometry of boronic acid (1.2 equiv) and degas solvents to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine coupling in ¹H NMR at δ ~10 ppm for aldehyde protons). ¹⁹F NMR confirms fluorine position .
- FTIR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹). Compare with benzaldehyde derivatives to resolve ambiguity in rotational barriers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : For crystalline samples, use SHELXL for refinement and Mercury CSD for hydrogen-bonding analysis .
Advanced Research Questions
Q. How can discrepancies between experimental and computational rotational barriers in the aldehyde group be resolved?
- Methodological Answer :
- High-Resolution FTIR : Measure torsional modes in the far-infrared region (50–500 cm⁻¹) to experimentally determine rotational barriers. Compare with DFT calculations (e.g., B3LYP/6-311++G**) .
- Data Reconciliation : Adjust computational models (e.g., include solvent effects or anharmonic corrections) to align with experimental observations. For benzaldehyde analogs, deviations <5 kJ/mol are typical .
Q. How to design experiments to analyze hydrogen-bonding networks in crystalline this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Analyze intermolecular interactions (e.g., C–H···O, π-stacking) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury CSD’s Materials Module .
Q. What strategies improve regioselectivity in cross-coupling reactions involving fluorinated benzaldehyde precursors?
- Methodological Answer :
- Substrate Engineering : Electron-withdrawing fluorine groups enhance oxidative addition efficiency in palladium-catalyzed couplings.
- Ligand Screening : Bulky ligands (e.g., SPhos) suppress homo-coupling. For thiophene coupling, use XPhos to favor β-substitution .
- Computational Guidance : Pre-screen reaction pathways via DFT (e.g., Gibbs free energy of transition states) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
